2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a tetrahydronaphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one typically involves the reaction of 1-tetralone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
1-Tetralone+Trifluoroacetic anhydrideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Contains a nitrophenyl group, which imparts different chemical properties.
1,1,1-Trichloro-2,2,2-trifluoroethane: A chlorofluorocarbon with different applications and properties.
Uniqueness
2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one is unique due to its combination of a trifluoromethyl group and a tetrahydronaphthalenyl moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H11F3O |
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Molecular Weight |
228.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 |
InChI Key |
OSJHQYBXNDHWEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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